molecular formula C12H18N6O3S B2937993 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034516-97-5

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide

Numéro de catalogue: B2937993
Numéro CAS: 2034516-97-5
Poids moléculaire: 326.38
Clé InChI: CERLDHRFGMJMQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and a pyrrolidine-sulfonamide side chain. Sulfonamides are well-known pharmacophores in medicinal chemistry due to their versatility in hydrogen bonding and enzyme inhibition, often applied in antimicrobial, diuretic, and anticancer agents . The oxadiazole ring enhances metabolic stability and bioavailability, while the pyrazole group may contribute to target-specific interactions, though detailed mechanistic studies for this compound remain unpublished.

Propriétés

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-2-17-9-10(7-13-17)12-15-11(21-16-12)8-14-22(19,20)18-5-3-4-6-18/h7,9,14H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLDHRFGMJMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues from Patent Literature

The European Patent Application (2022) discloses several sulfonamide derivatives with distinct structural features, including:

N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide

N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-3,3-difluoropyrrolidine-1-sulfonamide

(S)-N-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentyl)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide

Feature Target Compound Patent Compounds
Core Structure 1,2,4-Oxadiazole Cyclopentyl-imidazo-pyrrolo-pyrazine
Sulfonamide Group Pyrrolidine-sulfonamide Varied fluorinated alkyl/pyrrolidine-sulfonamide
Substituents 1-Ethylpyrazole Imidazo-pyrrolo-pyrazine (polycyclic aromatic system)
Potential Targets Undisclosed (speculated kinase or enzyme inhibition) Likely kinase inhibitors (based on imidazo-pyrrolo-pyrazine motifs in kinase-targeting drugs)

Key Differences :

  • The patent compounds prioritize polycyclic aromatic systems (imidazo-pyrrolo-pyrazine) for enhanced π-π stacking with kinase ATP-binding pockets, whereas the target compound employs a 1,2,4-oxadiazole-pyrazole hybrid , which may favor solubility and synthetic accessibility.
  • Fluorinated substituents in the patent analogs improve metabolic stability and membrane permeability compared to the non-fluorinated pyrrolidine group in the target compound.

Comparison with Oxadiazole-Containing Sulfonamides

The compound 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (CAS: 1571028-37-9) shares the 1,2,4-oxadiazole core but differs in substituents :

Feature Target Compound CAS 1571028-37-9
Oxadiazole Substituent 1-Ethylpyrazole 3-(2-Methoxyethoxy)phenylmethyl-6-oxo-1,6-dihydropyridin-3-yl
Sulfonamide Group Pyrrolidine-sulfonamide N-Methylbenzene-sulfonamide
Bioactivity Clues Unknown (structural similarity suggests enzyme inhibition) Likely designed for anti-inflammatory or anticancer applications (pyridine-oxadiazole)

Key Differences :

  • The benzene-sulfonamide in CAS 1571028-37-9 may enhance binding to cyclooxygenase (COX) or carbonic anhydrase isoforms, whereas the pyrrolidine-sulfonamide in the target compound could modulate selectivity for less common targets.
  • The methoxyethoxy group in CAS 1571028-37-9 improves aqueous solubility, contrasting with the lipophilic ethylpyrazole in the target compound.

Research Findings and Implications

  • Structural Flexibility : The target compound’s simplicity (oxadiazole-pyrazole-pyrrolidine) allows for easier synthesis and derivatization compared to the complex polycyclic patent analogs .
  • Thermodynamic Stability : Oxadiazole rings generally exhibit high stability, but fluorinated substituents (as in patent compounds) further reduce oxidative metabolism .
  • Gaps in Data: No experimental data (e.g., IC₅₀, LogP, solubility) are available for the target compound, limiting direct pharmacological comparisons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.